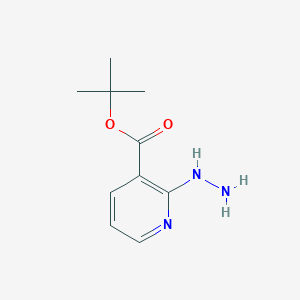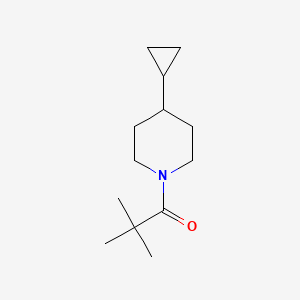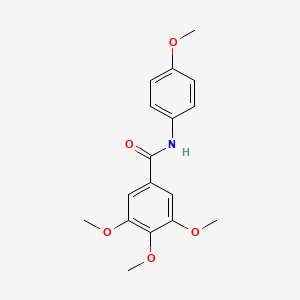
4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and related derivatives often involves the condensation of aryl aldehydes with active methylene compounds in the presence of various catalysts. For instance, derivatives such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters have been synthesized as potent inhibitors of kynurenine-3-hydroxylase, highlighting the versatility of this scaffold in medicinal chemistry (Drysdale et al., 2000).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic techniques such as FT-IR and NMR, providing insights into their chemical environment and the nature of substitutions on the aromatic ring. Studies like those on 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid reveal the presence of intramolecular hydrogen bonds and the conformational preferences of these molecules (Sirajuddin et al., 2015).
Chemical Reactions and Properties
Compounds such as 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid participate in various chemical reactions, reflecting their reactivity and potential as synthetic intermediates. For example, reactions with diazo compounds can lead to a variety of derivatives, illustrating the compound's utility in organic synthesis (Gavrilova et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling in both laboratory and industrial settings. Studies focusing on the crystal structure and intramolecular interactions provide valuable data for understanding the stability and solubility of these compounds (Nye et al., 2013).
Chemical Properties Analysis
The chemical behavior of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid derivatives under various conditions can elucidate their stability, reactivity, and potential for further functionalization. Studies on the interactions with biomolecules, such as DNA, and their biological screenings are particularly relevant for assessing their therapeutic potential and safety profile (Sirajuddin et al., 2015).
Aplicaciones Científicas De Investigación
Building Blocks for Biologically Active Compounds
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which are related to 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid, serve as crucial building blocks in synthesizing a wide range of biologically active compounds. An efficient protocol involving microwave assistance and ytterbium triflate catalyst has been developed for the synthesis of these derivatives, offering a fast and reliable method to obtain these important chemical intermediates with pure products in moderate yields (Tolstoluzhsky et al., 2008).
Neuroprotective Agents
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives, which are structurally related to 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid, have been identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds exhibit significant potential as neuroprotective agents by preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound. This property highlights their potential in treating neurological disorders and conditions associated with elevated quinolinic acid levels (Drysdale et al., 2000).
Fluorescence Probes for Reactive Oxygen Species
Novel fluorescence probes based on derivatives of 4-oxobut-2-enoic acid, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been designed to selectively detect highly reactive oxygen species (hROS). These probes are resistant to light-induced autoxidation and can differentiate between various ROS, making them valuable tools for studying the roles of hROS in biological systems and chemical applications (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1-5H,(H,14,15)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKURAUIQQBQCX-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)
![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)
![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)


![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)
![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)